

FT-IR spectrum of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

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An In-depth Technical Guide to the FT-IR Spectrum of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**

Abstract

This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug development.^{[1][2][3]} Lacking a publicly available experimental spectrum, this document serves as a predictive and instructional resource. It deconstructs the molecule's structure to forecast its characteristic vibrational modes, provides a quantitative summary of expected absorption bands, and details a rigorous, self-validating experimental protocol for acquiring a high-quality spectrum via Attenuated Total Reflectance (ATR). This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate identification, structural elucidation, and quality control of this compound and its structural analogs.

Introduction: The Vibrational Signature of a Bioactive Scaffold

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde belongs to the thiazole class of heterocyclic compounds, a scaffold renowned for its versatile biological activities and presence in numerous pharmaceutical agents.^{[3][4][5]} The molecule's structure incorporates three key functional

regions: a 4-fluorophenyl ring, a 1,3-thiazole heteroaromatic core, and a carbaldehyde group.

[2][6] Each of these components possesses unique vibrational properties.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes these molecular vibrations.[7] By measuring the absorption of infrared radiation, an FT-IR spectrum provides a distinct molecular "fingerprint." Interpreting this fingerprint allows for the unambiguous confirmation of functional groups, elucidation of the molecular structure, and assessment of sample purity. This guide establishes the theoretical basis for interpreting the FT-IR spectrum of this specific thiazole derivative.

Molecular Structure and Key Vibrational Units

The analysis of the FT-IR spectrum begins with a clear understanding of the molecule's covalent framework. The diagram below illustrates the structure and highlights the primary functional groups whose vibrational modes are analyzed in this guide.

Caption: Molecular structure of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**.

Theoretical FT-IR Spectral Analysis: A Predictive Breakdown

The total infrared spectrum of the molecule is a superposition of the absorption bands arising from its constituent parts. The interaction between these parts—specifically, the electronic conjugation between the phenyl ring, thiazole ring, and carbonyl group— influences the precise position and intensity of the vibrational bands.

The Carbaldehyde Group (CHO)

The aldehyde functional group provides some of the most diagnostic peaks in the spectrum.

- **C=O Stretching:** The carbonyl (C=O) stretch is one of the strongest and sharpest absorptions in an IR spectrum. For saturated aliphatic aldehydes, this band appears around 1740-1720 cm^{-1} .[8] However, in **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**, the carbonyl group is conjugated with the π -electron system of the thiazole ring. This delocalization of electrons reduces the double-bond character of the C=O bond, thereby lowering its force constant and shifting the absorption to a lower wavenumber. A strong, sharp peak is therefore expected in the 1710-1685 cm^{-1} region.[8][9][10]

- Aldehydic C-H Stretching: The stretch of the C-H bond of the aldehyde group is another highly characteristic feature. It typically manifests as a pair of weak to medium intensity bands, one near $2860\text{-}2800\text{ cm}^{-1}$ and the other near $2750\text{-}2695\text{ cm}^{-1}$.^[8] The latter peak, often appearing as a distinct shoulder to the right of any aliphatic C-H stretches, is particularly diagnostic for an aldehyde, as few other absorptions occur in this region.^{[8][9][11]} Its appearance is due to a Fermi resonance interaction between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.^[10]

The 4-Fluorophenyl Group

The substituted aromatic ring contributes several key vibrations.

- Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring will produce sharp, medium-intensity bands appearing just above 3000 cm^{-1} , typically in the $3100\text{-}3000\text{ cm}^{-1}$ range.^[11]
- Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of medium to sharp bands in the fingerprint region, specifically between $1610\text{-}1580\text{ cm}^{-1}$ and $1500\text{-}1450\text{ cm}^{-1}$.^{[9][11]} These peaks are characteristic of the aromatic skeleton.
- C-F Stretching: The carbon-fluorine bond produces a very strong and prominent absorption. Due to the high electronegativity of fluorine and the strength of the bond, this peak is expected in the $1250\text{-}1100\text{ cm}^{-1}$ region.^{[9][12]} Its high intensity makes it a reliable marker for the presence of a fluorinated aromatic compound.
- C-H Out-of-Plane Bending: The pattern of C-H "out-of-plane" (o.o.p.) bending in the low-wavenumber region ($900\text{-}675\text{ cm}^{-1}$) is diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the $850\text{-}800\text{ cm}^{-1}$ range.

The 1,3-Thiazole Ring

The heteroaromatic thiazole ring has its own set of characteristic skeletal vibrations.

- C=N and C=C Stretching: Like other aromatic systems, the thiazole ring exhibits skeletal stretching vibrations from its C=C and C=N bonds. These absorptions are typically found in

the 1620-1470 cm^{-1} range.[13][14] These peaks will likely overlap and couple with the C=C stretching vibrations from the attached phenyl ring, resulting in a complex but characteristic pattern of several sharp bands in this region.

- **Ring and C-S Vibrations:** Other vibrations, including in-plane ring deformations and C-S stretching modes, occur at lower frequencies, typically below 1200 cm^{-1} . Characteristic thiazole vibrations have been reported in the 1068–692 cm^{-1} region.[5]

Quantitative Summary of Predicted FT-IR Absorptions

The following table summarizes the expected key vibrational bands, their intensities, and their assignments for **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**. This serves as a practical reference for spectral interpretation.

Wavenumber Range (cm ⁻¹)	Expected Intensity	Vibrational Mode Assignment	Functional Group
3100 - 3000	Medium, Sharp	Aromatic C-H Stretch	4-Fluorophenyl, Thiazole
2860 - 2800	Weak to Medium	Aldehydic C-H Stretch (Fermi Resonance Pair)	Carbaldehyde
2750 - 2695	Weak to Medium	Aldehydic C-H Stretch (Diagnostic Peak)	Carbaldehyde
1710 - 1685	Strong, Sharp	Conjugated C=O Stretch	Carbaldehyde
1620 - 1580	Medium to Strong	Aromatic C=C and C=N Ring Stretch	Phenyl & Thiazole Rings
1500 - 1450	Medium to Strong	Aromatic C=C and C=N Ring Stretch	Phenyl & Thiazole Rings
1250 - 1100	Strong, Sharp	C-F Stretch	4-Fluorophenyl
850 - 800	Strong, Sharp	C-H Out-of-Plane Bend (para-substitution)	4-Fluorophenyl

Experimental Protocol for FT-IR Analysis

This section provides a detailed, self-validating methodology for obtaining a high-quality FT-IR spectrum of solid **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde** using the Attenuated Total Reflectance (ATR) technique. ATR is the preferred method for solid powders due to its simplicity, speed, and minimal sample preparation requirements.[9][15][16]

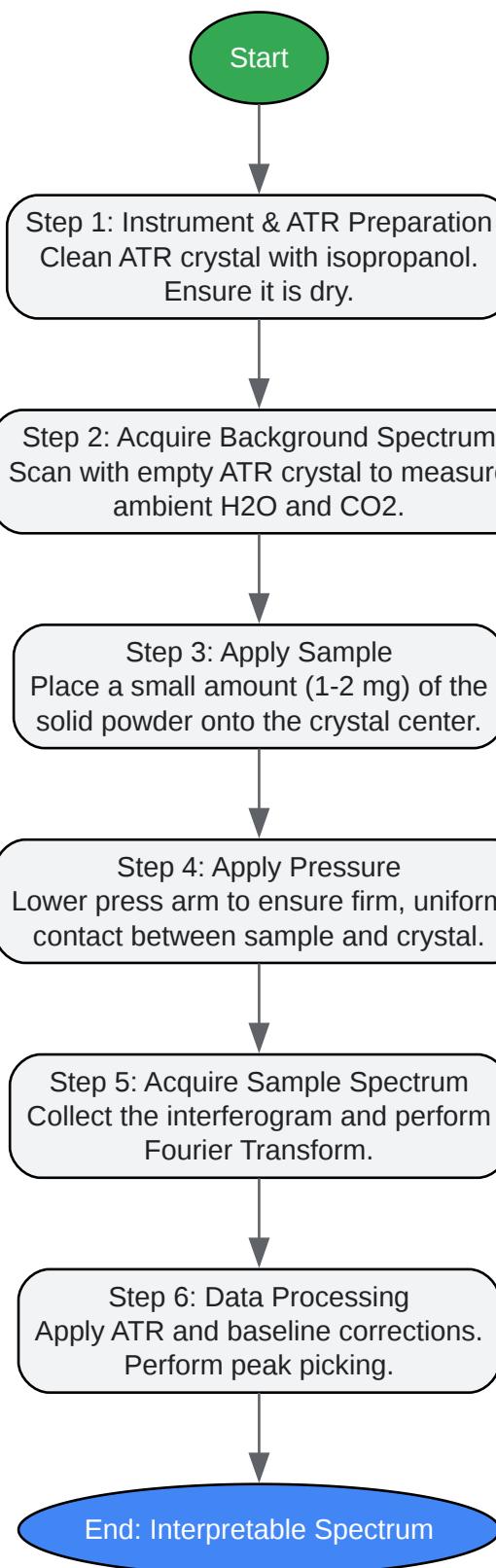
Instrumentation

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with a deuterated triglycine sulfate (DTGS) detector or a more sensitive mercury cadmium telluride (MCT) detector.

- Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond or zinc selenide (ZnSe) crystal. Diamond is highly recommended for its robustness and chemical inertness.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

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